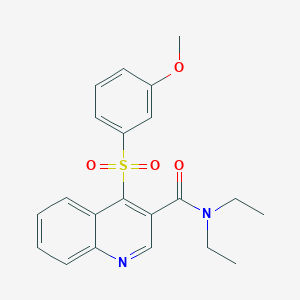

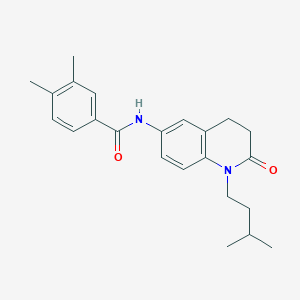

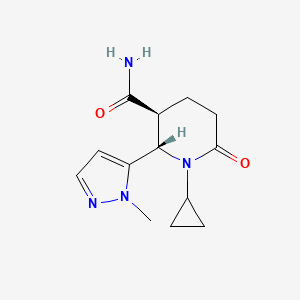

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline carboxamides and related compounds has been a subject of research . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Aplicaciones Científicas De Investigación

Antimicrobial Activity and Metal Chelate Formation

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, through related compounds, has demonstrated potential in the synthesis of antimicrobial agents. For instance, a derivative synthesized by diazotization and coupling with 8-hydroxyquinoline showed notable antimicrobial properties. This compound, characterized by elemental and spectral analysis, formed metal chelates with transition metals, suggesting a broad application in developing antimicrobial agents (Patel, 2009).

ATM Kinase Inhibition for Cancer Therapy

A series of 3-quinoline carboxamides, structurally related to N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, were identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors are significant for cancer therapy, especially in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer models, demonstrating their potential in cancer treatment (Degorce et al., 2016).

Diuretic Properties and Hypertension Treatment

A quinoline carboxamide derivative exhibited strong diuretic properties, indicating its potential use as a novel hypertension remedy. This compound, through its polymorphic modifications, highlighted the possibility of developing new treatments for hypertension, emphasizing the versatility of quinoline carboxamide derivatives in therapeutic applications (Shishkina et al., 2018).

Anticonvulsant Activity

Another quinoline derivative, synthesized through an environment-friendly, green synthesis method, showed significant anticonvulsant activity. This research underscores the potential of quinoline carboxamide derivatives in developing new anticonvulsant agents, further expanding the therapeutic applications of these compounds (Ahmed et al., 2016).

Leukotriene D4 Antagonism for Asthma and Allergic Diseases

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide and its analogs were explored for their potential as leukotriene D4 (LTD4) antagonists. This research offers insights into the development of novel treatments for asthma and allergic diseases, showcasing the compound's applicability in modulating immune responses (Musser et al., 1990).

Propiedades

IUPAC Name |

N,N-diethyl-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-4-23(5-2)21(24)18-14-22-19-12-7-6-11-17(19)20(18)28(25,26)16-10-8-9-15(13-16)27-3/h6-14H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXSOXYAJYIDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566061.png)

![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)

![5-fluoro-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2566075.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2566079.png)